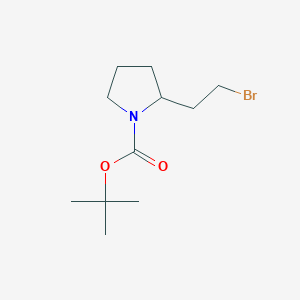

Tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate is a brominated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and catalytic applications. Its structure combines a five-membered pyrrolidine ring with a bromoethyl side chain, enabling participation in alkylation, cross-coupling, and nucleophilic substitution reactions. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations .

Properties

CAS No. |

958026-65-8 |

|---|---|

Molecular Formula |

C11H20BrNO2 |

Molecular Weight |

278.19 g/mol |

IUPAC Name |

tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8H2,1-3H3 |

InChI Key |

LFHMZXBKEZZLAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with pyrrolidine, which is reacted with tert-butyl chloroformate to form tert-butyl pyrrolidine-1-carboxylate.

Bromination: The tert-butyl pyrrolidine-1-carboxylate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromoethyl group, resulting in tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate.

Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromoethyl group in tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.

Oxidation Reactions: Oxidation of the bromoethyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

Substitution: Formation of new substituted pyrrolidine derivatives.

Reduction: Conversion to tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

Oxidation: Formation of tert-butyl 2-(2-carboxyethyl)pyrrolidine-1-carboxylate.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: Used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Ligand Synthesis: Employed in the preparation of ligands for catalysis and coordination chemistry.

Biology:

Prodrug Development: Utilized in the design of prodrugs that can be activated in vivo to release active pharmaceutical ingredients.

Medicine:

Drug Discovery: Investigated for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.

Industry:

Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate is primarily based on its reactivity as an electrophile due to the presence of the bromoethyl group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Positional and Structural Isomers

a. Tert-Butyl 3-(2-Bromoethyl)Pyrrolidine-1-Carboxylate (CAS: 958026-66-9)

- Structural Difference : Bromoethyl group at the 3-position of pyrrolidine instead of the 2-position.

- Impact : Altered steric and electronic environments affect reactivity. The 3-substituted isomer shows reduced steric hindrance in intramolecular reactions compared to the 2-substituted counterpart.

- Similarity Score : 0.92 (based on functional group alignment) .

- Molecular Formula: C₁₁H₂₀BrNO₂; Molecular Weight: 278.19 .

b. 1-Boc-3-(Bromomethyl)Pyrrolidine (CAS: 1067230-65-2)

Heterocyclic Variants

a. Tert-Butyl 4-(2-Bromoethyl)Piperidine-1-Carboxylate (CAS: 169457-73-2)

b. Tert-Butyl 3-(2-Bromoethyl)Azetidine-1-Carboxylate

Substituent Variations

a. Tert-Butyl 2-(3-Bromophenyl)Pyrrolidine-1-Carboxylate (CAS: 871717-03-2)

b. Tert-Butyl 2-Methoxypyrrolidine-1-Carboxylate (CAS: 144688-69-7)

- Structural Difference : Methoxy (-OCH₃) substituent instead of bromoethyl.

- Impact: Eliminates halogen-mediated reactivity but enhances hydrogen-bonding capacity, making it suitable for chiral organocatalysts .

Application-Driven Comparisons

a. Catalytic Utility

- Target Compound : Primarily used as an alkylating agent in sp³ C–H functionalization (e.g., nickel/photoredox dual catalysis) .

- Benzyl-Substituted Analogs (e.g., tert-Butyl 2-(2-Methylbenzyl)Pyrrolidine-1-Carboxylate): Employed in asymmetric organocatalysis due to enhanced steric shielding (61–70% yields in synthesis) .

Research Findings and Trends

- Reactivity Hierarchy : Bromoethyl > Bromomethyl > Methoxy in SN2 reactions due to steric and electronic factors .

- Catalytic Efficiency : Benzyl-substituted pyrrolidines exhibit higher enantioselectivity (>90% ee) in asymmetric catalysis compared to bromoethyl analogs .

- Thermal Stability : Piperidine derivatives (decomp. >200°C) outperform pyrrolidines (decomp. ~150°C) in high-temperature reactions .

Biological Activity

Tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in pharmacology, supported by relevant data and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a pyrrolidine ring, which is known for its role in various pharmacological activities. The presence of the bromoethyl group enhances its reactivity, making it a candidate for further investigation in drug development.

The mechanism of action for this compound primarily involves its interaction with biological targets through electrophilic reactions. The bromoethyl group acts as an electrophile, allowing the compound to react with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications that alter the function and activity of these biomolecules, potentially resulting in therapeutic effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory Effects : Pyrrolidine derivatives are often studied for their anti-inflammatory properties, which may be enhanced by the presence of the bromoethyl group.

- Analgesic Properties : Similar compounds have shown potential as analgesics, suggesting that this compound may also possess pain-relieving effects.

- Antitumor Activity : Some derivatives have been evaluated for their ability to inhibit tumor growth, indicating a possible application in cancer therapy.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| This compound | Potential anti-inflammatory, analgesic | Pyrrolidine ring with bromoethyl group |

| Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | Antitumor activity | Similar pyrrolidine structure |

| Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Analgesic and anti-inflammatory | Piperidine ring |

Case Studies

- In Vitro Studies : Various studies have evaluated the cytotoxicity of pyrrolidine derivatives on human cancer cell lines. For instance, a study demonstrated that tert-butyl 2-(bromomethyl)pyrrolidine derivatives showed significant cytotoxic effects on HeLa cells, suggesting potential antitumor applications .

- Pharmacological Evaluations : In pharmacological assessments, compounds with similar structures have been shown to inhibit inflammatory responses in animal models. These findings support the hypothesis that this compound may also exhibit similar therapeutic benefits .

- Synthesis and Modification : The synthesis of this compound typically involves multiple steps that allow for structural modifications. This versatility is crucial for developing analogs with enhanced biological activity .

Q & A

Q. What are the standard synthetic routes for synthesizing Tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Bromoethylation : Reaction of a pyrrolidine precursor (e.g., tert-butyl pyrrolidine-1-carboxylate) with a bromoethylating agent (e.g., 1,2-dibromoethane) under basic conditions (e.g., NaH or KOtBu) in solvents like THF or DMF .

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by selective deprotection for further functionalization .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization to isolate the product . Characterization involves NMR (¹H/¹³C), MS , and IR to confirm structure and purity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., bromoethyl CH₂ peaks at δ 3.4–3.6 ppm), while ¹³C NMR confirms carbon骨架 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₁BrNO₂: 296.0645) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the Boc group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during bromoethylation?

- Temperature Control : Lower temperatures (0–25°C) reduce undesired alkylation at alternate sites .

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the pyrrolidine nitrogen .

- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency in biphasic systems .

- Workflow Monitoring : TLC or in-situ IR tracks reaction progress to halt at optimal conversion .

Q. How do researchers resolve contradictions in yield data between different synthetic protocols?

Discrepancies often arise from:

- Reagent Purity : Impurities in bromoethylating agents (e.g., 1,2-dibromoethane) can lower yields. Pre-purification via distillation is recommended .

- Purification Methods : Column chromatography with gradient elution (e.g., 10–30% ethyl acetate in hexane) enhances separation of closely related byproducts .

- Reaction Stoichiometry : Excess bromoethylating agent (1.5–2 eq) ensures complete substitution but requires careful quenching to avoid side reactions .

Q. What strategies enable selective functionalization of the bromoethyl group for derivatization?

- Nucleophilic Substitution : Replace bromide with nucleophiles (e.g., amines, thiols) under SN2 conditions (e.g., DMF, 60°C) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using Pd catalysts to introduce aryl/heteroaryl groups .

- Protection of Competing Sites : Temporarily block the pyrrolidine nitrogen with Boc or Fmoc groups to direct reactivity to the bromoethyl chain .

Q. How is this compound utilized in studying biological targets, and what methodological challenges arise?

- Probe Design : The bromoethyl group serves as a handle for bioconjugation (e.g., attaching fluorescent tags via thiol-alkylation) .

- Solubility Issues : Hydrophobicity of the Boc group may require formulation with co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays .

- Metabolic Stability : The ester linkage is prone to hydrolysis in vivo; stabilized analogs (e.g., replacing tert-butyl with benzyl) are often explored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.